molecular formula C11H13FO B14640809 Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- CAS No. 52571-00-3

Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy-

Cat. No.: B14640809
CAS No.: 52571-00-3
M. Wt: 180.22 g/mol
InChI Key: RYYVPUUHKBQVQO-UHFFFAOYSA-N
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Description

Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, a methyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the fluoro, methyl, and methoxy groups.

    Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the methoxy group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace the fluoro, methyl, or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzene derivatives with carboxylic acid groups, while reduction could produce benzene with hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-fluoro-4-methoxy-: Lacks the methyl group, which can affect its reactivity and applications.

    Benzene, 1-(2-methyl-1-propenyl)-4-methoxy-: Lacks the fluoro group, which can influence its binding properties.

    Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-hydroxy-: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of fluoro, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

52571-00-3

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(1-fluoro-2-methylprop-1-enyl)-4-methoxybenzene

InChI

InChI=1S/C11H13FO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3

InChI Key

RYYVPUUHKBQVQO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)F)C

Origin of Product

United States

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